molecular formula C12H18N4 B11885303 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine CAS No. 684646-31-9

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine

Cat. No.: B11885303
CAS No.: 684646-31-9
M. Wt: 218.30 g/mol
InChI Key: KMFBMYBTNJRFLO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine typically involves the reaction of azetidine derivatives with pyridine and piperazine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the azetidine derivative is coupled with a pyridine-piperazine precursor in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)azetidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a piperazine ring.

    1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: The hydrochloride salt form of the above compound.

Uniqueness

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine is unique due to its combination of an azetidine ring, a piperazine ring, and a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

684646-31-9

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C12H18N4/c1-2-4-14-12(3-1)16-7-5-15(6-8-16)11-9-13-10-11/h1-4,11,13H,5-10H2

InChI Key

KMFBMYBTNJRFLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CNC2)C3=CC=CC=N3

Origin of Product

United States

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